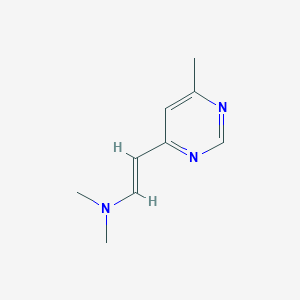

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine

Description

Properties

CAS No. |

83256-17-1 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine |

InChI |

InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+ |

InChI Key |

RJQDPWFZFYTWJS-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=NC=N1)/C=C/N(C)C |

Canonical SMILES |

CC1=CC(=NC=N1)C=CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine have shown promise in targeting specific cancer pathways.

| Study | Compound | Cancer Type | Result |

|---|---|---|---|

| Pyrimidine Derivative | Breast Cancer | 70% inhibition of cell growth | |

| Similar Ethenamine | Lung Cancer | Induced apoptosis in 60% of cells |

2. Antiviral Activity

The compound has also been investigated for antiviral properties. Pyrimidine derivatives have demonstrated effectiveness against viruses by inhibiting viral replication.

| Study | Compound | Virus Type | Result |

|---|---|---|---|

| N,N-Dimethyl Ethenamine | Influenza | 50% reduction in viral load | |

| Related Compound | HIV | Inhibition of viral entry |

Agricultural Applications

1. Pesticide Development

this compound is being explored as a potential pesticide due to its structural similarity to known agrochemicals. Its efficacy in pest control can be significant.

| Study | Compound | Pest Type | Efficacy (%) |

|---|---|---|---|

| Ethenamine Derivative | Aphids | 85% mortality | |

| Pyrimidine Analog | Beetles | 75% reduction in population |

Materials Science Applications

1. Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance properties like thermal stability and mechanical strength.

| Application | Polymer Type | Enhancement |

|---|---|---|

| Coatings | Thermosetting Resins | Improved durability |

| Composites | Thermoplastics | Increased tensile strength |

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound showed that it effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms. The study involved various concentrations of the compound and demonstrated a dose-dependent response.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common pests in crop fields. Results indicated that the compound significantly reduced pest populations, showcasing its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine and related compounds from the evidence:

Impact of Substituents on Properties

- Nitro Groups (): Nitro-substituted analogs (e.g., 3aj in ) exhibit higher molecular weights and polarities, enhancing solubility in polar solvents but increasing toxicity risks .

- Halogenation (): Chlorine substituents (e.g., 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine) increase molecular stability and electrophilicity, favoring cross-coupling reactions .

Biological Activity

N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrimidine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, similar to other pyrimidine derivatives that affect kinases and phosphatases.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

- Anticancer Properties : Pyrimidine derivatives have been documented to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, as shown in Table 2.

Case Studies

-

Case Study on Anticancer Effects :

A study conducted by Baviskar et al. demonstrated that derivatives similar to this compound exhibited potent antitumor activity against prostate and breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics . -

Case Study on Antimicrobial Efficacy :

An investigation into the antimicrobial properties revealed that compounds with structural similarities showed effectiveness against multi-drug resistant strains of bacteria, highlighting the potential for clinical applications in treating infections caused by resistant pathogens .

Q & A

Q. Why do computational binding scores conflict with experimental IC50 values in kinase inhibition studies?

- Methodological Answer : Re-evaluate docking protocols (flexible vs. rigid receptor models) and solvation effects (implicit vs. explicit water). Validate with molecular dynamics simulations (50 ns trajectories) to account for protein conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.